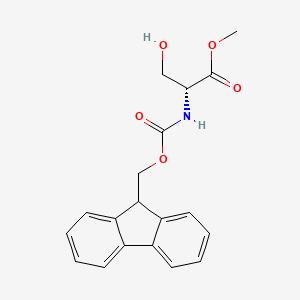

FMoc-D-serine Methyl ester

Description

Contextual Significance in Contemporary Amino Acid Chemistry

In the intricate field of amino acid chemistry, the strategic use of protecting groups is paramount. The Fmoc group, in particular, is a base-labile protecting group, meaning it can be removed under mild basic conditions, leaving other acid-sensitive parts of a molecule intact. This characteristic is a significant advantage in the multi-step synthesis of peptides and other delicate biomolecules.

Fmoc-D-serine methyl ester serves as a crucial building block for incorporating the non-natural D-serine into peptide chains. While L-amino acids are the proteinogenic building blocks of life, the incorporation of D-amino acids into peptides can confer unique properties. These include increased resistance to enzymatic degradation, leading to longer in vivo half-lives, and the ability to induce specific secondary structures. The precise control offered by the Fmoc protecting group in conjunction with the methyl ester makes this compound a valuable tool for chemists exploring the structure-activity relationships of novel peptides.

Role as a Pivotal Intermediate in Advanced Organic Synthesis

The utility of this compound extends beyond peptide chemistry into broader applications in advanced organic synthesis. It functions as a chiral starting material, providing a predefined stereocenter that can be elaborated into more complex molecular architectures. The presence of both a protected amine and a protected carboxylic acid allows for selective deprotection and subsequent reaction at either end of the molecule.

This strategic handle on reactivity is exploited in the synthesis of a variety of complex natural products and pharmaceutically active compounds. Researchers can leverage the D-serine backbone to introduce specific functionalities and build molecular complexity in a controlled and predictable manner. The synthesis of this compound itself typically involves the protection of the amino group of D-serine with Fmoc-Cl or Fmoc-OSu, followed by esterification of the carboxylic acid. evitachem.com

Overview of Current Research Trajectories and Scholarly Contributions

Current research involving this compound continues to focus on its application in the synthesis of novel peptides and peptidomimetics with therapeutic potential. Scientists are exploring its use in creating peptides with enhanced stability and bioavailability. Furthermore, its role as a chiral building block in asymmetric synthesis is an active area of investigation, with new methodologies being developed to construct complex molecules with high stereochemical purity.

Scholarly contributions in this area often detail the synthesis of unique peptide sequences containing D-serine and evaluate their biological activities. These studies contribute to a deeper understanding of how the incorporation of non-natural amino acids can influence the pharmacological properties of peptides. The ongoing research underscores the continued importance of this compound as a versatile and indispensable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQVLIVWQMWACQ-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fluorenylmethoxycarbonyl D Serine Methyl Ester and Precursors

Esterification Procedures for D-Serine

The initial step in synthesizing Fmoc-D-serine methyl ester is the protection of the carboxylic acid functionality of D-serine as a methyl ester. This transformation is crucial as it prevents the carboxyl group from participating in unintended reactions during the subsequent N-terminal protection step and increases the solubility of the amino acid in organic solvents, which is beneficial for peptide synthesis. nih.gov

Direct esterification of D-serine is most commonly achieved under acidic conditions, where a catalyst facilitates the reaction between the carboxylic acid and methanol (B129727). Several effective methods have been established.

One prevalent technique is the Fischer-Speier esterification, which involves treating D-serine with methanol in the presence of an acid catalyst. A common procedure suspends D-serine in methanol, cools the mixture, and then adds acetyl chloride dropwise. chemicalbook.comgoogle.com The acetyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ, which acts as the catalyst. The reaction mixture is typically refluxed for several hours to drive the reaction to completion, yielding D-serine methyl ester hydrochloride with high purity and yield after crystallization. chemicalbook.comgoogle.com

Alternative acid catalysts include thionyl chloride (SOCl₂) and gaseous hydrogen chloride (HCl). nih.govresearchgate.net The use of HCl gas bubbled through a suspension of the amino acid in methanol is a straightforward method for producing the hydrochloride salt of the methyl ester. nih.gov Another approach utilizes trimethylsilyldiazomethane (B103560) (TMS-diazomethane) as a methylating agent. This method is noted for being safer than using diazomethane (B1218177) and proceeds efficiently at low temperatures in a mixed solvent system like diethyl ether and methanol. tcichemicals.com

Table 1: Comparison of Acid-Catalyzed Esterification Methods for Serine

| Method | Reagents | Typical Conditions | Product | Reported Yield | Citations |

| Acetyl Chloride | D-Serine, Methanol, Acetyl Chloride | -5°C to 0°C (addition), then reflux for 15 hours | D-Serine methyl ester hydrochloride | 91% | chemicalbook.com, google.com |

| Thionyl Chloride | L-Serine, Methanol, Thionyl Chloride | Not specified | L-Serine methyl ester | Satisfying yield | researchgate.net |

| HCl Gas | Amino Acid, Methanol, HCl (gas) | Not specified | Amino acid methyl ester hydrochloride | Straightforward synthesis | nih.gov |

| TMS-Diazomethane | Boc-D-Ser(Bzl)-OH, TMS-diazomethane, Diethyl ether/Methanol | 0°C to room temperature | O-Bn-N-Boc-D-Ser-OMe | 100% | tcichemicals.com |

Optimizing the esterification of D-serine is critical to maximize yield and purity while minimizing side reactions. Key parameters that are often adjusted include temperature, reaction time, and the nature and concentration of the catalyst.

For acid-catalyzed reactions, temperature plays a significant role. For instance, in related amidation reactions, conducting the process at room temperature (around 25°C) was found to be optimal, whereas higher temperatures (40-60°C) led to decreased yields and lower chiral purity. google.com This highlights the importance of maintaining controlled temperatures to prevent racemization, a significant concern when working with chiral amino acids. The concentration of the acid catalyst is also a crucial factor; studies on sulfuric acid-catalyzed esterification have shown that the nature of the acid, not just the pH, influences the reaction's success. acs.org

The reaction time must be sufficient to ensure complete conversion. In the acetyl chloride method, a reflux time of 15-18 hours is common. chemicalbook.comgoogle.com Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) can help determine the optimal reaction endpoint and prevent the formation of degradation products from prolonged exposure to harsh conditions. orgsyn.org The choice of solvent and the work-up procedure, including the crystallization solvent system (e.g., methanol and methyl tert-butyl ether), are also optimized to ensure the isolation of a high-purity product. chemicalbook.com

N-Terminal Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies

With the carboxyl group protected as a methyl ester, the next step is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in modern peptide synthesis due to its stability under acidic and hydrogenolysis conditions and its facile removal with a mild base, typically a piperidine (B6355638) solution. iris-biotech.descielo.br

The introduction of the Fmoc group onto the D-serine methyl ester is typically accomplished by reacting the amino ester hydrochloride with a fluorenylmethoxycarbonylating agent. The most common reagent for this purpose is 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate or an organic base, in a suitable solvent system, which can include aqueous media. rsc.org

More recently, greener and more efficient protocols have been developed. These include catalyst-free methods that proceed chemoselectively under ultrasound irradiation or in aqueous media. scielo.brrsc.orgsemanticscholar.org For example, a catalyst-free, ultrasound-assisted protocol for the N-Fmoc protection of various amines and amino acid esters has been shown to produce excellent yields (85-92%) in very short reaction times (2 minutes) under solvent-less conditions. scielo.brsemanticscholar.org Such methods offer significant advantages by minimizing the use of hazardous reagents and simplifying the experimental procedure. scielo.br

Table 2: Modern Methods for N-Fmoc Protection

| Method | Key Features | Yield | Reaction Time | Citations |

| Ultrasound-Assisted | Catalyst-free, solvent-less | 85-92% | 2 minutes | scielo.br, semanticscholar.org |

| Aqueous Media | Environmentally friendly, catalyst-free | Not specified | Not specified | rsc.org |

A primary challenge in the N-protection of serine derivatives is achieving chemoselectivity. Serine contains a primary hydroxyl group in its side chain, which is also nucleophilic and can potentially react with the Fmoc-Cl reagent to form an undesired O-Fmoc side product.

Achieving selective N-protection over O-protection is critical. Fortunately, the amino group is generally more nucleophilic than the hydroxyl group under appropriate pH conditions. By carefully controlling the reaction parameters, the N-acylation can be made to proceed preferentially. Several modern protocols have demonstrated high chemoselectivity. For instance, the ultrasound-assisted, catalyst-free N-Fmoc protection of β-amino alcohols (a class that includes serine methyl ester) yielded the N-Fmoc derivative as the sole product, with no formation of the O-fluorenylmethoxycarbonyl side product. scielo.brsemanticscholar.org This high degree of selectivity is a major advantage of these newer methods, as it eliminates the need for a separate side-chain protection step prior to N-Fmoc introduction and simplifies the purification process. scielo.br The choice of solvent and base can also influence this selectivity. In some cases, a Lewis acid can be used to prevent side reactions involving base-labile protecting groups during amination steps. mdpi.com

Stereochemical Control and Chirality Preservation in Synthetic Routes

A paramount challenge in the synthesis of D-amino acid derivatives is the preservation of the stereochemical configuration at the α-carbon. mdpi.com D-serine, as a chiral molecule from the "chiral pool," provides an enantiomerically pure starting point. mdpi.comresearchgate.net However, many standard chemical reactions, particularly those involving the activation of the carboxyl group or exposure to basic conditions, can risk racemization—the conversion of the pure D-enantiomer into a mixture of D- and L-isomers. researchgate.net Maintaining the stereochemical integrity is crucial, as the biological activity of the final product, such as a peptide, is highly dependent on its specific three-dimensional structure. nih.govbeilstein-journals.org

Strategies for Maintaining D-Configuration Purity

Preserving the D-configuration of serine throughout a multi-step synthesis requires careful control over reaction conditions. mdpi.comresearchgate.net Any step that creates a planar intermediate at the chiral center or involves proton abstraction from the α-carbon must be managed to prevent racemization.

Key strategies include:

Mild Coupling Reagents: When activating the carboxyl group for amide bond formation, the choice of coupling reagent is critical. The use of additives like 1-Hydroxybenzotriazole (B26582) (HOBt) is known to suppress racemization.

Controlled Temperature: Performing reactions at low temperatures can minimize the energy available for the unwanted racemization pathway.

Avoidance of Strong Bases: Prolonged exposure to strong bases can lead to the abstraction of the α-proton, leading to racemization. The conditions for Fmoc deprotection (e.g., 20% piperidine in DMF) are generally mild enough to avoid significant racemization for most amino acids, but careful optimization is still necessary. uci.edu

Strategic Synthesis Design: In some cases, the synthetic route itself is designed to circumvent steps with a high risk of racemization. For instance, a study involving the synthesis of l-Dap derivatives from Nα-Fmoc-O-tert-butyl-d-serine demonstrated that the chiral carbon's configuration was preserved throughout a reductive amination process. mdpi.comresearchgate.net

Methodologies for Assessment of Stereoisomeric Integrity

After synthesis, it is imperative to verify the enantiomeric purity of the final compound. Several analytical techniques are employed to assess the stereoisomeric integrity and quantify any potential racemization.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is a direct and powerful method for separating and quantifying enantiomers. researchgate.net

Synthesis of Diastereomers: A common method involves coupling the amino acid derivative to a known, enantiomerically pure chiral molecule (e.g., another amino acid like L-Alanine). mdpi.com This creates a pair of diastereomers (D-Ser-L-Ala vs. L-Ser-L-Ala), which have different physical properties and can be separated and quantified using standard, non-chiral chromatography (HPLC, GC) or distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.netresearchgate.net

NMR Spectroscopy: While NMR cannot distinguish between enantiomers directly, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification. Furthermore, NMR is essential for confirming the relative stereochemistry in molecules with multiple chiral centers. plos.org

Optical Rotation: Measuring the specific rotation of the product with a polarimeter and comparing it to the value for the pure enantiomer can provide an indication of optical purity, though it is less precise than chromatographic methods for detecting small amounts of the other enantiomer. plos.org

Table 2: Analytical Methods for Assessing Stereoisomeric Integrity

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Direct separation and quantification of D- and L-enantiomers. |

| Diastereomer Formation & Analysis | Chemical reaction with a pure chiral reagent to form diastereomers, which are separable by standard chromatography (HPLC/GC) or distinguishable by NMR. | Indirect but highly effective method for determining enantiomeric excess (e.e.). |

| NMR with Chiral Additives | A chiral reagent is added to the NMR sample, which interacts differently with each enantiomer, causing their signals to be resolved. | Quantification of enantiomers in a mixture without prior separation. |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Provides a measure of overall optical purity; less sensitive to trace impurities. |

Chemical Reactivity and Transformation Mechanisms

Carboxyl Group Transformations

The methyl ester of Fmoc-D-serine methyl ester serves as a protecting group for the carboxylic acid. Its transformation, either through hydrolysis to the free acid or conversion into an activated species, is essential for its use in peptide synthesis.

The hydrolysis of the methyl ester to the corresponding carboxylic acid (Fmoc-D-serine) is a prerequisite for its activation and coupling in peptide synthesis. A significant challenge is that standard saponification conditions, which typically involve strong bases like NaOH or LiOH, are often incompatible with the base-labile Fmoc group. nih.govnih.gov This necessitates the development of mild and selective hydrolysis methods that leave the Fmoc protection intact.

One successful strategy involves the use of calcium(II) iodide (CaI₂) as a protective agent for the Fmoc group during base-mediated hydrolysis. nih.gov The presence of the calcium salt is thought to coordinate with the Fmoc group, shielding it from cleavage by the hydroxide (B78521) base. This method allows for efficient saponification of the methyl ester with minimal Fmoc deprotection. nih.gov

A study systematically optimized these conditions, exploring different bases and calcium salts. The results indicated that using NaOH in the presence of CaI₂ provided high yields of the desired Fmoc-amino acid. nih.gov

| Base (1.5 eq.) | Additive (2 eq.) | Solvent | Yield of Fmoc-Gly-OH | Fmoc Deprotection |

| NaOH | None | Acetone/Water | ~50% | ~50% |

| NaOH | CaI₂ | Acetone/Water | >95% | <5% |

| LiOH | CaI₂ | Acetone/Water | ~90% | ~10% |

| KOH | CaI₂ | Acetone/Water | ~90% | ~10% |

| (Data adapted from a study on Fmoc-Gly-OMe, representative of the methodology for Fmoc-amino acid esters) nih.gov |

Other reported methods for selective ester cleavage in the presence of Fmoc groups include the use of trimethyltin (B158744) hydroxide or enzymatic hydrolysis with esterases like thermitase, though these can be limited by toxicity, cost, or substrate specificity. nih.govchemicalforums.com

Once the methyl ester has been hydrolyzed to yield Fmoc-D-serine, the resulting carboxylic acid must be activated to facilitate amide bond formation with the free amino group of another amino acid or peptide chain. bachem.com Activation converts the carboxyl group's hydroxyl into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack. luxembourg-bio.com

A variety of coupling reagents are used for this purpose, broadly categorized into phosphonium (B103445) salts, aminium/uronium salts, and carbodiimides. bachem.com

Common Activating Agents for Fmoc-Amino Acids:

Uronium/Aminium Reagents:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive HOBt or HOAt active ester in situ. luxembourg-bio.com HATU is often preferred for difficult couplings due to its higher reactivity. chempep.com

Phosphonium Reagents:

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOP functions similarly to uronium reagents, generating a benzotriazolyl active ester. It is particularly useful for minimizing racemization. bachem.com

Carbodiimides:

DCC (N,N'-Dicyclohexylcarbodiimide)

DIC (N,N'-Diisopropylcarbodiimide) These reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure). The carbodiimide (B86325) activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a less racemization-prone active ester by the additive. chempep.com

The choice of coupling reagent depends on factors such as the steric hindrance of the amino acids being coupled, the risk of racemization, and the desired reaction rate. chempep.combachem.com

Side-Chain Functional Group Modifications and Derivatization

The primary hydroxyl group on the side chain of serine is a nucleophilic site that can undergo various chemical modifications. In the context of this compound, this hydroxyl group is unprotected, making it available for derivatization, provided the reaction conditions are compatible with the Fmoc and methyl ester groups.

During standard peptide synthesis, the serine side chain is typically protected, for example, as a tert-butyl (tBu) or trityl (Trt) ether, to prevent unwanted acylation by the activated carboxyl group of the incoming amino acid. peptide.com The use of this compound with an unprotected hydroxyl group implies that side-chain modification is a potential synthetic goal.

Potential Side-Chain Modifications:

Acylation/Esterification: The hydroxyl group can be acylated by reaction with an activated carboxylic acid or acid chloride. This reactivity is sometimes an undesired side reaction. For instance, during the coupling of a second Fmoc-Ser-OH molecule, it can add to the unprotected hydroxyl group of the first serine residue, leading to the formation of an "endo-Ser" impurity after subsequent rearrangement. researchgate.net

Phosphorylation: The synthesis of phosphopeptides often involves the incorporation of pre-phosphorylated serine derivatives. For example, Fmoc-Ser(PO(OBzl)OH)-OH is used in stepwise synthesis. sigmaaldrich.com Direct phosphorylation of the hydroxyl group on a peptide-bound serine is also a possible, though complex, strategy.

Glycosylation: O-glycosylation is a critical post-translational modification. The hydroxyl group of serine is the site of attachment for O-linked glycans. This is typically achieved by coupling pre-formed glycosylated amino acid building blocks.

Alkylation: The hydroxyl group can be converted into an ether, although this generally requires conditions that might compromise the other functional groups.

The selective modification of the side-chain hydroxyl group of this compound requires careful selection of reaction conditions to ensure orthogonality with the base-labile Fmoc group and the ester moiety.

Reactions Involving the Free or Protected Hydroxyl Group

The hydroxyl group of serine is a nucleophilic center that can participate in various reactions. To prevent unwanted side reactions during peptide synthesis, this group is often protected. However, its reactivity can also be harnessed for specific chemical modifications.

Protection and Deprotection: The most common strategy in solid-phase peptide synthesis (SPPS) is to protect the serine hydroxyl group. This prevents side reactions such as O-acylation during the coupling of subsequent amino acids. Common protecting groups for the serine hydroxyl group include acid-labile ethers like tert-butyl (tBu) and base-labile esters like acetate (B1210297) (Ac). chemimpex.com The choice of protecting group is critical for ensuring orthogonality, meaning that each protecting group can be removed under specific conditions without affecting others.

O-Acylation and O-Alkylation: The hydroxyl group can be directly acylated or alkylated. Chemoselective O-acylation of unprotected hydroxyamino acids can be achieved using acyl halides or carboxylic anhydrides under acidic conditions, yielding side-chain esters. beilstein-journals.org O-alkylation, such as the formation of tert-butyl ethers, provides a stable protecting group that is resistant to the basic conditions used for Fmoc group removal. chemimpex.comacs.org Phase-transfer mediated methods have also been developed for serine O-alkylation. semanticscholar.org

N-O Acyl Shift: In peptides containing serine or threonine, an intramolecular migration of the peptide chain from the amide nitrogen to the side-chain hydroxyl group can occur. iris-biotech.de This side reaction, known as an N-O acyl shift, proceeds through a cyclic intermediate and is typically observed during deprotection with strong acids like trifluoroacetic acid (TFA). iris-biotech.de While often considered an undesirable side reaction, this rearrangement can sometimes be leveraged for specific synthetic purposes.

Table 1: Common Protecting Groups for the Serine Hydroxyl Group and Their Cleavage Conditions

| Protecting Group | Chemical Structure | Cleavage Conditions |

|---|---|---|

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acids (e.g., TFA) |

| Acetyl (Ac) | -C(O)CH₃ | Mildly basic or acidic conditions |

| Benzyl (Bzl) | -CH₂C₆H₅ | Hydrogenolysis, strong acids |

Creation of Chemically Modified Serine Analogues

The unique functionality of this compound makes it an excellent starting material for the synthesis of various chemically modified serine analogues and other non-canonical amino acids.

Dehydroalanine (B155165) (Dha) Synthesis: Serine can be converted into dehydroalanine, an α,β-unsaturated amino acid, through a dehydration reaction of its side chain. wikipedia.org This transformation is a key step in the biosynthesis of lantibiotics, a class of antimicrobial peptides. nih.gov In synthetic chemistry, the creation of a dehydroalanine residue from serine provides an electrophilic center that can react with various nucleophiles. wikipedia.orgox.ac.uk This allows for the introduction of diverse functionalities, making Dha a versatile precursor for post-translational modifications and the synthesis of complex peptide structures. ox.ac.ukscispace.com

β-Lactone Formation: The hydroxyl group of N-protected serine can undergo an intramolecular cyclization to form a highly strained, four-membered β-lactone ring. This reaction is often carried out under Mitsunobu conditions (using reagents like triphenylphosphine (B44618) and an azodicarboxylate ester), which activate the hydroxyl group. researchgate.net The resulting serine β-lactone is a potent electrophile. orgsyn.org Nucleophilic attack on the β-lactone ring, typically at the β-carbon, leads to ring-opening and the formation of a wide variety of β-substituted α-amino acids. orgsyn.orgchemimpex.com This strategy provides access to a diverse array of unnatural amino acids starting from a simple serine precursor.

Synthesis of Unnatural Amino Acids via Cross-Coupling: A modern approach for creating unnatural amino acids involves a two-step conversion of serine. princeton.edu First, the hydroxyl group is transformed into a leaving group, such as a bromide, creating a bromoalkyl intermediate. This intermediate can then participate in a photocatalytic cross-electrophile coupling reaction with a variety of aryl halides. princeton.edu This method, utilizing nickel and photoredox catalysis, enables the synthesis of a broad spectrum of optically pure analogues of phenylalanine, tryptophan, and histidine, demonstrating the utility of serine as a chiral scaffold. princeton.edu

Table 2: Synthetic Transformations of this compound into Modified Analogues

| Starting Material | Key Transformation | Resulting Analogue/Intermediate | Primary Application |

|---|---|---|---|

| This compound | Dehydration of side-chain | Dehydroalanine (Dha) | Precursor for lanthionine (B1674491) and other modified amino acids wikipedia.orgox.ac.uk |

| N-protected D-serine | Mitsunobu cyclization | D-Serine β-lactone | Intermediate for diverse β-substituted amino acids researchgate.netorgsyn.org |

| N-protected D-serine | Conversion to bromoalkyl intermediate & metallaphotoredox coupling | Aryl-substituted D-alanines | Synthesis of novel, optically pure unnatural amino acids princeton.edu |

Applications in Advanced Organic Synthesis and Peptide Chemistry

Utility in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein science, and Fmoc-D-serine methyl ester serves as a crucial component in this technique. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amine and the methyl ester for the carboxylic acid allow for orthogonal protection strategies, which are fundamental to the stepwise assembly of peptide chains on a solid support.

This compound is strategically employed as a fundamental building block in the Fmoc-based SPPS of peptides. The use of Fmoc-protected amino acids is the preferred method for synthesizing modified peptides, as many post-translational modifications are unstable under the harsh hydrofluoric acid cleavage conditions of Boc-based synthesis sigmaaldrich.comnih.gov. The milder conditions of the Fmoc strategy are compatible with a wide range of modifications, allowing for the incorporation of moieties like glycosylation and phosphorylation through the use of pre-formed protected amino acid building blocks sigmaaldrich.comnih.gov.

The versatility of this compound extends to its compatibility with a variety of resins and linkers used in SPPS. The choice of resin and linker is critical as it dictates the conditions for the final cleavage of the peptide from the solid support and the nature of the C-terminus (acid or amide).

Commonly Used Resins and Their Compatibility:

| Resin Type | Linker Type | Typical Cleavage Conditions | Suitability for this compound |

| Wang Resin | p-Alkoxybenzyl alcohol | 95% Trifluoroacetic acid (TFA) | Highly compatible for the synthesis of C-terminal peptide acids. Pre-loaded Fmoc-D-Ser(tBu)-Wang resins are commercially available, ensuring reproducibility and minimizing side reactions like enantiomerization and dipeptide formation during loading nih.govnih.gov. |

| Rink Amide Resin | Tris(alkoxy)benzylamine | 95% TFA | Suitable for the synthesis of peptide amides. The Fmoc group on the linker must be removed prior to coupling the first amino acid unifi.it. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | 1% TFA in Dichloromethane (B109758) (DCM) or Acetic acid/Trifluoroethanol/DCM mixtures | Ideal for the synthesis of protected peptide fragments due to the very mild cleavage conditions that leave side-chain protecting groups intact peptide.comuni-stuttgart.deoup.comsigmaaldrich.com. This resin minimizes racemization, especially for C-terminal residues prone to it uni-stuttgart.de. Esterification of Fmoc-amino acids to 2-CTC resin is rapid and efficient peptide.comoup.comsigmaaldrich.com. |

The selection of the appropriate resin depends on the synthetic strategy. For instance, the steric bulk of the 2-chlorotrityl moiety is advantageous in preventing diketopiperazine formation, a common side reaction at the dipeptide stage, especially when proline is one of the first two residues peptide.com.

"Difficult peptide sequences" often arise from the aggregation of the growing peptide chain on the solid support, which can hinder both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid peptide.com. This aggregation is often due to the formation of secondary structures through intermolecular hydrogen bonding, particularly in hydrophobic sequences peptide.com.

Several strategies can be employed to mitigate these challenges, some of which involve the strategic use of serine derivatives:

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the α-nitrogen of an amino acid can disrupt hydrogen bonding and prevent aggregation sigmaaldrich.compeptide.com.

Pseudoprolines: The use of pseudoproline dipeptides, which are derivatives of serine or threonine, can disrupt the formation of secondary structures during peptide assembly, leading to improved acylation and deprotection kinetics researchgate.net.

Esterification: Esterification on serine or threonine residues can effectively disrupt aggregation peptide.com. By preparing a corresponding depsipeptide, the synthesis can proceed more smoothly. The native peptide bond can then be reformed through a mild base-catalyzed O-to-N acyl shift after purification peptide.com.

Solvent and Temperature Modification: Changing the solvent to N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to solvate the peptide chain better. Coupling at higher temperatures or using microwave irradiation can also improve reaction kinetics peptide.com.

While Boc chemistry is sometimes considered advantageous for synthesizing hydrophobic peptides that are prone to aggregation, the milder conditions and orthogonal protection schemes of Fmoc chemistry make it a powerful tool, especially when combined with the strategies mentioned above chempep.com.

Application in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex, modified peptides where purification of intermediates is necessary.

The efficiency of peptide bond formation in solution-phase synthesis is highly dependent on the choice of coupling reagents and reaction conditions. For this compound, as with other Fmoc-amino acids, a variety of reagents are available to activate the carboxylic acid for reaction with the amine component.

Common Coupling Reagents and Considerations:

| Coupling Reagent | Class | Key Characteristics |

| DCC/DIC with HOBt/HOAt | Carbodiimide (B86325) | DCC and DIC are effective, but carbodiimide activation can lead to racemization. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) suppresses this side reaction chempep.compeptide.com. HOAt is generally more effective than HOBt in accelerating coupling and reducing racemization chempep.com. The urea (B33335) byproduct of DCC is insoluble, making DIC more suitable for many applications peptide.com. |

| HBTU/TBTU | Aminium/Uronium Salt | These are highly efficient coupling reagents that lead to rapid reactions with minimal racemization, especially when HOBt is added peptide.com. They require the presence of a base, typically DIPEA or NMM bachem.com. |

| HATU | Aminium/Uronium Salt | A highly reactive coupling reagent that is often free from by-product formation and racemization compared to other reagents researchgate.net. It is particularly effective for difficult couplings chempep.com. |

| PyBOP/PyAOP | Phosphonium (B103445) Salt | These reagents are very effective and do not have the guanylation side-reaction potential of aminium salts. PyAOP is especially useful for coupling N-methyl amino acids peptide.com. |

The choice of base is also critical. While N,N-Diisopropylethylamine (DIPEA) is commonly used, it has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH chempep.com. The use of a weaker base like sym-collidine has been recommended to mitigate this risk chempep.combachem.com.

Maintaining the stereochemical integrity of the chiral centers in the amino acids is of utmost importance during peptide synthesis. Racemization is a significant side reaction that can occur during the activation of the carboxylic acid, particularly for serine derivatives.

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize bachem.comresearchgate.net. Studies have shown that serine dipeptide active esters racemize primarily through this oxazolone (B7731731) mechanism researchgate.net. The extent of racemization is influenced by the coupling reagent, the base, and the reaction conditions nih.govmdpi.com. For instance, coupling Fmoc-L-Ser(tBu)-OH with HATU/NMM can lead to noticeable racemization, whereas using DIC/Oxyma results in negligible racemization nih.gov.

Chemoselectivity is also a key consideration, particularly when dealing with amino acids that have reactive side chains. In the case of serine, the hydroxyl group can potentially undergo O-acylation during the coupling step. While this is generally less of a concern with the use of appropriate side-chain protecting groups (like tert-butyl in SPPS), in solution-phase synthesis with unprotected or minimally protected serine derivatives, careful selection of coupling conditions is necessary.

Recent research has explored novel methods for chemoselective peptide bond formation. For example, boronic acid catalysis has been shown to enable the peptide bond formation from α-amino acid methyl esters with high chemoselectivity for β-hydroxy-α-amino esters like serine derivatives rsc.org. This hydroxy-directed approach offers a promising strategy for the synthesis of peptides containing serine.

This compound is a valuable starting material for creating a diverse array of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code. researchgate.net These unique building blocks are instrumental in developing peptide-based therapeutics with enhanced stability, potency, and bioavailability. researchgate.net The D-configuration of the serine backbone is particularly useful for introducing structural constraints and resistance to enzymatic degradation in peptide chains.

Synthesis of Non-Proteinogenic Amino Acid Derivatives: Precursor Role for Diaminopropanoic Acid (Dap) Derivatives

One of the significant applications of protected D-serine derivatives is in the stereoselective synthesis of 2,3-diaminopropanoic acid (Dap) derivatives. These compounds are crucial components of various natural products, including antibiotics and siderophores. A synthetic strategy has been developed to prepare orthogonally protected L-Dap methyl esters starting from a commercially available Nα-Fmoc-O-tert-butyl-D-serine. peptide.com

The synthesis leverages the D-serine scaffold to establish the desired L-Dap stereochemistry through a series of key transformations. The process begins with the conversion of the protected D-serine into a corresponding aldehyde. This intermediate then undergoes a crucial Ti(OiPr)₄-assisted reductive amination with various primary amines or arylsulfonamides. This step introduces the second amino group at the C3 position. Subsequent mild oxidation of the resulting 2,3-diaminopropanol derivative generates the carboxylic acid, which can then be easily methylated to yield the final protected L-Dap methyl ester. peptide.combeilstein-journals.org This multi-step conversion highlights the utility of the D-serine framework as a chiral precursor.

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Aldehyde Formation | Oxidizing agent | Protected D-serine aldehyde |

| 2 | Reductive Amination | Primary amine/sulfonamide, Ti(OiPr)₄ | Protected 2,3-diaminopropanol |

| 3 | Oxidation | Mild oxidizing agent (e.g., TEMPO) | Protected 2,3-diaminopropanoic acid |

| 4 | Esterification | Methylating agent | Protected L-Dap methyl ester |

| This interactive table outlines the general synthetic sequence from a protected D-serine derivative to L-Dap derivatives. |

Synthesis of Other Biologically Relevant Modified Amino Acid Scaffolds

Lanthionine (B1674491) and α-Methyl-cysteine Derivatives: Protected D-serine can be converted into a corresponding β-lactone intermediate. This strained ring system is a versatile electrophile that can be regioselectively opened by various nucleophiles. For instance, reaction with thiol-containing molecules, such as protected cysteine derivatives, leads to the formation of orthogonally protected lanthionine building blocks. acs.org Lanthionines are characteristic thioether-bridged amino acids found in lantibiotic peptides, a class of potent antimicrobial agents. researchgate.net Similarly, the β-lactone can be opened with other sulfur nucleophiles to produce α-methyl-cysteine derivatives. acs.org

Functionalized Nucleosides: In the field of nucleic acid chemistry, protected serine methyl esters are used to create amino acid-functionalized nucleosides. beilstein-journals.org Through a palladium-catalyzed domino carboxamidation reaction, the amino group of the serine ester can be coupled to a nucleoside building block. beilstein-journals.org This introduces the amino acid side chain and carboxylate group as extra functionalities onto the nucleoside, which can then be incorporated into DNA or RNA strands to enhance their structural diversity and catalytic potential. beilstein-journals.org

Aziridine Carboxylates: The hydroxyl group of D-serine can be transformed into a leaving group, facilitating an intramolecular cyclization to form a chiral aziridine-2-carboxylate. These three-membered heterocyclic rings are highly valuable synthetic intermediates. nih.govscispace.com The strained ring can be opened stereoselectively by a wide range of nucleophiles at either the C2 or C3 position, providing access to a multitude of α- and β-amino acid derivatives with predictable stereochemistry. scispace.com

Development of Complex Molecular Architectures

The defined stereochemistry and versatile functional groups of this compound make it an ideal starting point for the development of complex molecular architectures, including peptidomimetics and other elaborate organic molecules.

Role in Peptidomimetic Construction

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolysis. springernature.comnih.gov The incorporation of unnatural amino acids is a key strategy in peptidomimetic design.

This compound serves as a precursor for building blocks used in peptidomimetic construction. For example, it can be used to synthesize N-methylated amino acids. researchgate.netsemanticscholar.org N-alkylation of the peptide backbone is a common modification that can prevent enzymatic degradation, modulate conformation, and improve membrane permeability. nih.gov The synthesis of Fmoc-N-methyl-serine can be achieved by first converting the Fmoc-amino acid into an oxazolidinone intermediate, followed by a reductive ring-opening with a Lewis acid, which installs the methyl group on the nitrogen atom. researchgate.netsemanticscholar.org These N-methylated building blocks can then be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

| Modification | Purpose in Peptidomimetics | Synthetic Intermediate from Serine |

| N-Methylation | Increased proteolytic stability, conformational control | Oxazolidinone |

| Backbone Extension | Altered secondary structure, new functionalities | β-lactone, Aziridine |

| Cyclization | Conformational constraint, increased receptor affinity | Dap derivatives |

| This interactive table summarizes modifications derived from D-serine for peptidomimetic construction. |

Intermediate in Convergent and Divergent Synthetic Routes

The strategic value of this compound is further demonstrated by its role as a key intermediate in both convergent and divergent synthetic strategies, which are efficient approaches for building complex molecules.

A divergent synthesis approach uses a common intermediate to generate a library of structurally related compounds. Chiral aziridine-2-carboxylates or β-lactones derived from this compound are perfect examples of such intermediates. acs.orgscispace.com As mentioned previously, the ring-opening of these strained intermediates with a variety of different nucleophiles (e.g., thiols, amines, azides, organometallics) provides a divergent pathway to a wide array of distinct, enantiomerically pure amino acid derivatives from a single, common precursor. acs.orgscispace.com

In a convergent synthesis , complex molecules are assembled from several smaller, pre-synthesized fragments. This approach is often more efficient than a linear synthesis for large molecules. Derivatives of this compound can be elaborated into complex fragments that are then coupled in a convergent manner. For example, a serine-derived building block could be incorporated into a peptide fragment, which is then ligated to another peptide fragment (potentially also containing unnatural amino acids) to form a larger protein or peptidomimetic. mdpi.com The ability to create unique, functionalized fragments from this compound makes it a valuable tool in these sophisticated synthetic plans.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Purity and Identity Analysis

Chromatography is an essential tool for assessing the purity of Fmoc-protected amino acids and their derivatives. nih.gov It allows for the separation of the target compound from starting materials, by-products, and other impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of Fmoc-D-serine methyl ester. chemimpex.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA).

The purity of Fmoc amino acid derivatives is critical for successful solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of undesired peptide sequences. nih.govglycopep.com HPLC analysis can reliably quantify purity levels, with standards for high-quality reagents often exceeding 99%. nih.govsigmaaldrich.com The technique is also used to identify potential synthesis-related impurities, such as dipeptides or species with incomplete Fmoc protection. nih.gov Chiral stationary phases can also be employed in HPLC to separate enantiomers, providing an alternative to gas chromatography for determining optical purity. cat-online.comsigmaaldrich.com

Interactive Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 3.5-5 µm | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Elutes the compound from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detection | UV at ~265 nm | The Fmoc group has a strong UV absorbance for sensitive detection. |

| Purity Standard | ≥99% | Ensures suitability for applications like peptide synthesis. |

Gas Chromatography (GC) for Enantiomeric Purity Determination

Gas Chromatography (GC) is a powerful technique for assessing the enantiomeric purity of amino acids. nih.govcat-online.com To analyze this compound, the compound is often first derivatized to increase its volatility. The derivatized amino acid is then passed through a chiral capillary column. These columns contain a chiral stationary phase that interacts differently with the D- and L-enantiomers, causing them to separate and elute at different times. e-tarjome.comgcms.cz

This method allows for the precise quantification of the enantiomeric excess (e.e.), ensuring that the D-serine derivative has not undergone racemization during synthesis or storage. cat-online.com For high-quality peptide synthesis, the enantiomeric purity of the Fmoc-amino acid building blocks should be greater than 99.8%. merckmillipore.com The presence of the opposite enantiomer (Fmoc-L-serine methyl ester) can lead to the synthesis of diastereomeric peptides, which are difficult to separate and can have altered biological activity.

Interactive Table: GC Methodology for Enantiomeric Purity

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Chiral Capillary Column (e.g., Chirasil-Val) | Separates D- and L-enantiomers. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the eluting enantiomers. |

| Sample Prep | Derivatization (e.g., acylation/esterification) | Increases volatility for GC analysis. |

| Purity Standard | ≥99.8% D-enantiomer | Confirms the stereochemical integrity of the compound. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, characteristic signals confirm the presence of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the serine backbone protons (α-CH, β-CH₂, NH), and the methyl ester group (-OCH₃, ~3.7 ppm). rsc.org The coupling patterns and integration of these signals help to verify the connectivity of the molecule. Similarly, ¹³C NMR provides signals for each unique carbon atom, confirming the presence of the carbonyls (ester and carbamate), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the serine methyl ester moiety.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic | 7.2 - 7.8 | Multiplet |

| Fmoc CH, CH₂ | 4.2 - 4.5 | Multiplet |

| Amide NH | ~5.8 | Doublet |

| Serine α-CH | ~4.4 | Multiplet |

| Serine β-CH₂ | ~3.9 | Multiplet |

| Ester O-CH₃ | ~3.7 | Singlet |

Mass Spectrometry (MS) in Synthetic Product Characterization

Mass Spectrometry (MS) is used to confirm the molecular weight of this compound and to gain further structural information through fragmentation analysis. nih.gov Electrospray ionization (ESI) is a common technique used for this type of molecule. The analysis provides a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the compound. The molecular formula for this compound is C₁₉H₁₉NO₅, giving it a molecular weight of 341.36 g/mol . chemimpex.com In ESI-MS, the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, further confirming the elemental composition.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₅ |

| Molecular Weight | 341.36 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ at m/z 342.1 |

| Expected Ion (ESI+) | [M+Na]⁺ at m/z 364.1 |

Optical Rotation Measurement in Stereochemical Verification

The measurement of optical rotation is a classical method used to verify the stereochemical configuration of chiral molecules. Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. The D-enantiomer (dextrorotatory) will rotate light in the positive (+) direction, while the L-enantiomer (levorotatory) rotates it in the negative (-) direction.

For this compound, a positive specific rotation value is expected. This provides a straightforward confirmation of the bulk sample's enantiomeric identity. For its counterpart, Fmoc-L-serine methyl ester, a specific rotation of [α]D²⁰ = -12 ± 2º (c=1, DMF) has been reported. chemimpex.com Therefore, the expected value for the D-enantiomer would be of the same magnitude but with a positive sign. This measurement is a critical quality control parameter for ensuring the correct stereoisomer is being used.

Interactive Table: Optical Rotation Data

| Compound | Expected Specific Rotation [α]D |

|---|---|

| This compound | +12 ± 2º (c=1, DMF) |

| Fmoc-L-serine Methyl ester | -12 ± 2º (c=1, DMF) chemimpex.com |

Theoretical and Computational Investigations

Conformational Analysis and Molecular Modeling Studies

The conformational flexibility of FMoc-D-serine methyl ester is a key determinant of its chemical behavior and its interactions in various chemical and biological systems. This flexibility arises from the rotation around several single bonds within the molecule, primarily the backbone dihedral angles (φ, ψ) and the side-chain dihedral angle (χ).

Backbone Conformation: The conformational preferences of the D-serine backbone can be understood through analogy with computational studies on D-serine-containing dipeptides. For instance, Density Functional Theory (DFT) calculations on the n-formyl-d-serine-d-alanine-NH2 dipeptide have mapped out the potential energy surface with respect to the φ and ψ angles. nih.govresearchgate.net These studies indicate that the D-serine residue most stably adopts conformations corresponding to the β-turn regions of the Ramachandran map. nih.govresearchgate.net This suggests that in this compound, the backbone is likely to favor folded or turn-like structures over fully extended ones. The large and sterically demanding Fmoc group at the N-terminus would further influence these preferences, likely favoring conformations that minimize steric clash.

Side-Chain Conformation: The orientation of the hydroxymethyl side chain of the serine residue is crucial for its reactivity and potential for intramolecular interactions. The primary dihedral angle, χ (defined by the N-Cα-Cβ-O atoms), determines the spatial position of the hydroxyl group. Computational studies on D-serine dipeptides have shown that the most stable side-chain conformer is typically the anti conformation (χ ≈ 180°). nih.gov The gauche (+) (χ ≈ +60°) and gauche (-) (χ ≈ -60°) conformers are generally higher in energy. nih.gov

Table 1: Predicted Stable Conformations of the D-Serine Moiety in this compound based on Dipeptide Analogs

| Backbone Conformation (Region) | Side-Chain Dihedral Angle (χ) | Key Stabilizing Interactions |

|---|---|---|

| β-turn (γD–γL) | anti (≈ 180°) | Intramolecular hydrogen bonding (N-H•••O=C) |

| β-turn (γD–γL) | gauche (+) (≈ +60°) | Potential for side-chain to backbone hydrogen bonding |

| Extended (βL) | anti (≈ 180°) | Minimized steric interactions |

Molecular modeling studies, employing techniques such as molecular dynamics (MD) simulations, would be invaluable in exploring the dynamic conformational landscape of this compound in different solvent environments. Such simulations could reveal the transient formation and breaking of intramolecular hydrogen bonds and provide insights into the conformational equilibria that are not apparent from static quantum chemical calculations.

Mechanistic Insights through Computational Chemistry

Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving this compound. DFT calculations can be used to map the reaction pathways, identify transition states, and calculate activation energies for various transformations.

One of the most common reactions involving this compound is the deprotection of the Fmoc group, which typically proceeds via a base-catalyzed E1cB (elimination, unimolecular, conjugate base) mechanism. Computational studies can model the interaction of the base (e.g., piperidine) with the acidic proton on the fluorenyl ring, the subsequent formation of the carbanion intermediate, and the final elimination of dibenzofulvene and the free amine. These calculations can provide detailed information about the geometry of the transition state and the factors that influence the rate of deprotection.

Furthermore, the reactivity of the serine hydroxyl group can be investigated computationally. For example, the mechanism of acylation or alkylation of the hydroxyl group can be modeled to understand the role of catalysts and the influence of the surrounding molecular structure on the reaction rate and regioselectivity. The hydrolysis of the methyl ester under acidic or basic conditions is another process that can be mechanistically detailed through computational chemistry.

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond understanding known reactions, computational chemistry can be a predictive tool for exploring novel transformations of this compound. By calculating various molecular properties, it is possible to predict the most likely sites for electrophilic or nucleophilic attack and to estimate the steric accessibility of different functional groups.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide qualitative insights into the reactivity of the molecule. The HOMO is typically associated with the sites most susceptible to electrophilic attack, while the LUMO indicates the sites prone to nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich fluorenyl group, while the LUMO may be centered on the carbonyl carbon of the methyl ester.

Electrostatic Potential (ESP) Mapping: ESP maps provide a visual representation of the charge distribution within the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. Conversely, regions of positive electrostatic potential (blue) are electron-deficient and are susceptible to nucleophilic attack. Such maps can be used to predict the regioselectivity of reactions.

Transition State Modeling for Selectivity: In cases where a reaction can lead to multiple products (e.g., stereoisomers), computational modeling of the transition states for each possible pathway can predict the most likely outcome. By comparing the activation energies of the competing transition states, the kinetic product can be identified. This approach would be particularly useful in designing novel stereoselective reactions involving the chiral center of the D-serine residue.

Future Research Directions and Emerging Applications

Innovations in Sustainable and Green Chemistry Syntheses

The conventional method for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS), is notoriously solvent-intensive and relies on hazardous chemicals. csic.esadvancedchemtech.com The standard Fmoc/tBu strategy heavily utilizes solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. csic.esdoaj.org Consequently, a significant research thrust is the "greening" of SPPS processes that utilize building blocks like FMoc-D-serine methyl ester.

Key innovations focus on two main areas: solvent replacement and process optimization. Researchers are actively investigating greener, non-reprotoxic solvents that can effectively replace DMF and NMP. lu.se Promising alternatives include N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (B130290) (2-Me-THF), ethyl acetate (B1210297) (EtOAc), and 1,3-dioxolane (B20135) (DOL). lu.se Deep eutectic solvents (DESs), which are biodegradable, non-toxic, and have negligible vapor pressure, are also emerging as viable green media for SPPS. kennesaw.edu The performance of these solvents is often evaluated based on their ability to swell the resin and dissolve reagents, with several binary mixtures showing efficacy comparable to or better than traditional solvents. lu.se

Process optimization aims to reduce the sheer volume of solvent waste, which can account for 80-90% of the total waste in peptide synthesis. advancedchemtech.com One novel strategy is the in situ Fmoc removal protocol. In a typical synthesis cycle, extensive solvent washes are required after both the coupling and deprotection steps. The in situ method combines these steps by adding the deprotection agent (e.g., piperidine (B6355638) or 4-methylpiperidine) directly to the coupling cocktail once the reaction is complete. This eliminates an entire set of washing steps, leading to solvent savings of up to 75%. Such protocols are directly applicable to syntheses involving this compound, significantly reducing the environmental footprint of producing D-serine-containing peptides.

| Parameter | Traditional Solvents (e.g., DMF, NMP) | Green Alternative Solvents (e.g., NBP, 2-Me-THF, Cyrene) |

|---|---|---|

| Environmental Impact | High; classified as hazardous and reprotoxic (SVHC) csic.esdoaj.org | Low; non-toxic, often biodegradable, and from renewable sources lu.se |

| Resin Swelling | Excellent | Variable; some neat solvents and binary mixtures are comparable to DMF lu.se |

| Reagent Solubility | High | Generally sufficient, though may require optimization for specific reagents |

| Waste Profile | Generates large volumes of hazardous waste advancedchemtech.com | Generates less hazardous waste, with potential for recycling csic.es |

Integration into Automated and High-Throughput Synthesis Platforms

The principles of Solid-Phase Peptide Synthesis (SPPS), which underpin the use of this compound, are exceptionally well-suited for automation. beilstein-journals.orgamericanpeptidesociety.org Automated peptide synthesizers have revolutionized the field by standardizing the repetitive cycles of deprotection, washing, and coupling, thereby enhancing reproducibility and enabling walk-away operation. beilstein-journals.orgamericanpeptidesociety.org this compound, as a standard protected amino acid derivative, is seamlessly integrated into these automated workflows. Modern instruments, including those with microwave assistance, accelerate reaction times and improve the efficiency of synthesizing complex peptides containing such modified residues. beilstein-journals.org

Automation is a critical enabler of high-throughput synthesis, allowing for the parallel production of hundreds or thousands of unique peptide sequences for screening purposes. aurorabiomed.com This capability is vital in drug discovery and materials science. By incorporating this compound into automated, high-throughput platforms, researchers can rapidly generate large libraries of peptides containing D-amino acids. The inclusion of D-serine is particularly significant as it can confer unique structural properties and enhanced resistance to proteolytic degradation. nih.govlifetein.com This allows for the high-throughput screening of more drug-like peptide candidates with improved pharmacokinetic profiles. The development of high-throughput analytical methods, such as 96-well format assays to monitor D-serine levels in plasma, complements these synthetic efforts by enabling rapid evaluation of drug candidates derived from these libraries. nih.gov

| Benefit of Integration | Description | Relevance to this compound |

|---|---|---|

| Increased Throughput | Automated platforms can synthesize multiple peptides simultaneously (parallel synthesis), dramatically increasing output. aurorabiomed.com | Enables rapid creation of large libraries of D-serine-containing peptides for screening in drug discovery. |

| High Reproducibility | Robotic liquid handling and standardized protocols eliminate user-to-user and run-to-run variability. americanpeptidesociety.org | Ensures consistent quality and purity of synthesized peptides, which is critical for comparing biological activity. |

| Efficiency and Speed | Automation, especially with microwave assistance, significantly reduces the time required for each synthesis cycle. beilstein-journals.org | Accelerates the production of target peptides for research and development timelines. |

| Complex Peptide Synthesis | Automated systems can handle complex sequences and the incorporation of unnatural amino acids with high fidelity. formulationbio.com | Facilitates the synthesis of advanced peptides where the specific placement of D-serine is crucial for structure and function. |

Exploration of Novel Chemical Transformations and Reaction Discovery

While this compound is primarily a building block for chain elongation, its inherent functionality is a substrate for novel chemical transformations that expand the toolkit of peptide chemistry. A major area of research is the development of new peptide ligation methods—techniques for joining large, unprotected peptide fragments.

A significant breakthrough is the Serine/Threonine Ligation (STL) . acs.orgnih.gov This method provides a powerful, thiol-free alternative to the widely used Native Chemical Ligation (NCL), which requires an N-terminal cysteine residue. In STL, a peptide fragment with a C-terminal salicylaldehyde (B1680747) (SAL) ester reacts chemoselectively with another peptide fragment bearing an N-terminal serine (or threonine) residue. acs.org This reaction proceeds through an imine capture and subsequent acyl transfer to form a native peptide bond at the ligation site. acs.org The high natural abundance of serine makes STL a widely applicable strategy for the total chemical synthesis of proteins. nih.gov Research in this area explores the scope and limitations of STL, optimizing conditions to ligate at various Xaa-Ser junctions.

Another innovative transformation involves using the serine residue to generate peptide thioesters, which are themselves key intermediates for NCL. One novel approach involves the on-resin activation of the backbone amide bond at a C-terminal serine residue to form a cyclic urethane (B1682113) moiety. nih.gov This activated intermediate can then undergo nucleophilic displacement by a thiol, releasing the desired peptide thioester directly from the solid support. This method is advantageous as it utilizes a natural serine residue and avoids the need for special linkers or handles, making it compatible with standard automated Fmoc-SPPS. nih.gov

These discoveries showcase a shift from viewing serine merely as a structural component to leveraging its side-chain reactivity for sophisticated chemical transformations, opening new avenues for protein synthesis and modification.

Expanded Scope in Bioconjugation and Chemical Biology Research

The unique properties of D-amino acids are increasingly exploited in chemical biology and bioconjugation to create sophisticated molecular tools and therapeutics. The incorporation of D-serine, via this compound, into peptide sequences offers distinct advantages.

One of the most significant benefits is enhanced proteolytic stability . lifetein.com Peptides composed entirely of L-amino acids are often rapidly degraded by proteases in biological systems. Replacing key L-amino acids with their D-enantiomers makes the resulting peptide bonds resistant to cleavage by these enzymes. lifetein.com This strategy is crucial for developing peptide-based drugs with longer half-lives and improved bioavailability. Furthermore, the presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can enhance the peptide's binding affinity and biological activity. mdpi.comrsc.org

The serine side chain itself is a target for novel bioconjugation methods. Recently, a general method for the rapid and chemoselective functionalization of serine residues in native polypeptides has been developed. nih.gov This approach uses phosphorus(V)-based reagents that show a striking preference for the serine hydroxyl group, allowing for the attachment of various cargo molecules (e.g., fluorophores, drugs) via a stable phosphorothioate (B77711) linkage. nih.gov This expands the toolbox for site-selectively modifying proteins and peptides, enabling the creation of advanced antibody-drug conjugates or molecular probes.

Finally, D-serine is not just a structural curiosity; it is a key neuromodulator that acts as a co-agonist at the NMDA glutamate (B1630785) receptor. frontiersin.org Its dysregulation is implicated in neurological conditions like schizophrenia. frontiersin.org Consequently, peptides containing D-serine, synthesized using this compound, are invaluable as chemical biology tools to probe the structure and function of these receptors and to develop potential therapeutics for neurological disorders. chemimpex.com

| Application Area | Advantage of Using D-Serine | Research Implication |

|---|---|---|

| Peptide Therapeutics | Increased resistance to protease degradation, leading to longer in vivo half-life. lifetein.com | Development of more stable and effective peptide-based drugs. |

| Structural Biology | Can induce and stabilize specific secondary structures like β-turns. mdpi.com | Design of peptides with constrained conformations for higher receptor affinity and specificity. |

| Bioconjugation | The serine hydroxyl group serves as a unique handle for site-selective modification. nih.gov | Creation of precisely functionalized proteins, antibody-drug conjugates, and diagnostic tools. |

| Neuroscience Research | D-Serine is an endogenous neurotransmitter; peptides containing it can be used to study NMDA receptor function. frontiersin.org | Development of molecular probes and potential therapeutics for neurological and psychiatric disorders. |

Q & A

Q. Basic

- HPLC : Quantifies purity by separating this compound from byproducts (e.g., unreacted serine or FMoc-protected intermediates).

- GC-MS : Identifies volatile derivatives and monitors esterification efficiency by detecting methyl ester peaks .

- NMR Spectroscopy : Confirms structural integrity (e.g., FMoc-group proton signals at δ 7.2–7.8 ppm, methyl ester resonance at δ 3.6–3.8 ppm) .

How should researchers resolve contradictions in literature regarding reaction temperature vs. catalyst concentration effects?

Advanced

Contradictions often arise from differing substrates or catalytic systems. To address this:

Conduct controlled comparative studies using identical reagents and analytical methods.

Apply response surface methodology (RSM) to model interactions between temperature and catalyst concentration.

Validate findings via ANOVA to quantify parameter contributions. For example, in methyl ester synthesis, catalyst concentration dominated yield (77.6% contribution), while temperature had secondary effects .

What storage conditions preserve this compound stability?

Q. Basic

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis.

- Moisture Control : Use desiccants and avoid repeated freeze-thaw cycles to maintain ester group integrity .

- Solvent Stability : Dissolve in dry DMF or DCM for short-term use (<24 hours) to minimize degradation.

What strategies minimize racemization during this compound synthesis?

Q. Advanced

- Low-Temperature Reactions : Perform esterification at ≤0°C to reduce base-induced racemization.

- Enantioselective Catalysts : Use chiral catalysts (e.g., lipases) for stereochemical control.

- Enantiomeric Excess (ee) Analysis : Measure via chiral HPLC or circular dichroism (CD) spectroscopy. For FMoc-protected derivatives, baseline separation of D/L isomers is achievable using C18 columns with acetonitrile/water gradients .

How does solvent choice influence this compound efficiency in peptide synthesis?

Q. Basic

- Polar Aprotic Solvents (e.g., DMF, DCM): Enhance solubility of FMoc-protected intermediates and facilitate coupling reactions.

- Ether Solvents (e.g., THF): Improve esterification kinetics but may require anhydrous conditions to avoid side reactions .

What multivariate statistical methods identify interactions between FMoc-group stability and esterification efficiency?

Q. Advanced

- Principal Component Analysis (PCA) : Reduces dimensionality to highlight correlations between FMoc-deprotection rates and ester yields.

- Partial Least Squares (PLS) Regression : Models nonlinear interactions (e.g., solvent polarity vs. reaction time).

- Taguchi-Grey Relational Analysis : Combines multiple performance metrics (e.g., yield, purity) into a single optimization index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.